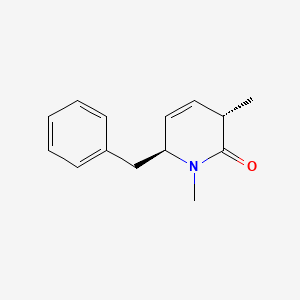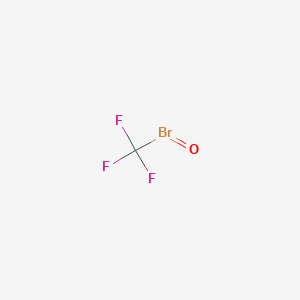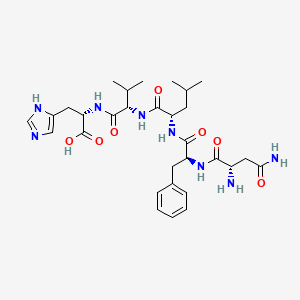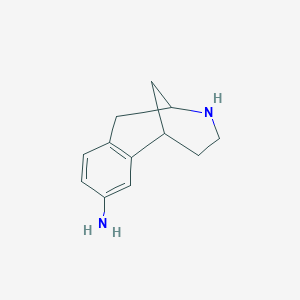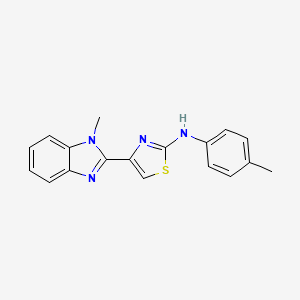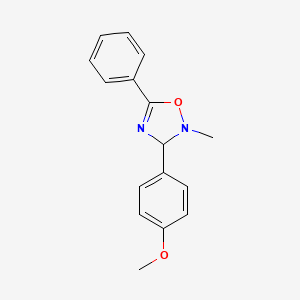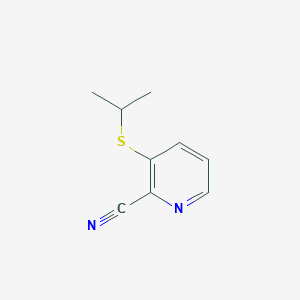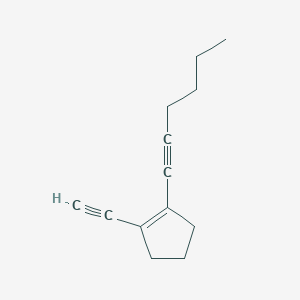
Cyclopentene, 1-ethynyl-2-(1-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is an organic compound with a unique structure that combines a cyclopentene ring with ethynyl and hexynyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 1-ethynyl-2-(1-hexynyl)- typically involves the reaction of cyclopentene with ethynyl and hexynyl groups under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and copper co-catalyst in the presence of a base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl and hexynyl groups to alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the ethynyl or hexynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing ethynyl and hexynyl groups.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Cyclopentene, 1-ethynyl-2-(1-hexynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl and hexynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways involved depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethynylcyclopentene: A similar compound with an ethynyl group attached to the cyclopentene ring.
Cyclopentene, 1-hexyl-: Another related compound with a hexyl group instead of a hexynyl group.
Uniqueness
Cyclopentene, 1-ethynyl-2-(1-hexynyl)- is unique due to the presence of both ethynyl and hexynyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
210829-14-4 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1-ethynyl-2-hex-1-ynylcyclopentene |
InChI |
InChI=1S/C13H16/c1-3-5-6-7-9-13-11-8-10-12(13)4-2/h2H,3,5-6,8,10-11H2,1H3 |
Clave InChI |
CZHSDQPRHGBXGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C(CCC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


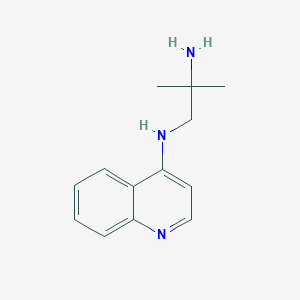
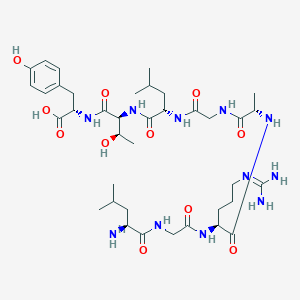
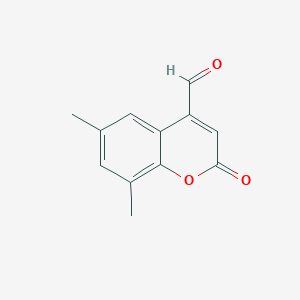

![5-[(2S,3S)-2,3-difluorooctyl]-2-(4-octylphenyl)pyridine](/img/structure/B14239066.png)
